Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Description
Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS: 146307-51-9) is a cyclohexane derivative featuring a methyl ester and a Boc-protected amino group in the cis configuration. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is widely utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in peptide coupling and chiral molecule development. The cis stereochemistry (substituents on the same face of the cyclohexane ring) influences its physicochemical properties, including solubility, crystallinity, and reactivity .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQMDUDKCMVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591325 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146307-51-9 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cis-4-(boc-amino)cyclohexanecarboxylate can be synthesized through a multi-step process involving the protection of the amino group and esterification of the carboxylic acid group. The synthesis typically starts with the cyclohexanecarboxylic acid, which undergoes a series of reactions to introduce the tert-butoxycarbonyl (boc) protecting group and the methyl ester group .
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-(boc-amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl cis-4-(boc-amino)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl cis-4-(boc-amino)cyclohexanecarboxylate involves its reactivity towards various chemical reagents. The boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Differences in Functional Groups
*Calculated based on molecular formulas.
Analysis :
- Boc Protection: The Boc group in the target compound provides steric bulk and stability, reducing unwanted side reactions compared to unprotected amines (e.g., cis-4-(Methylamino)cyclohexane-1-carboxylic acid) .
- Ester vs. Acid: The methyl ester group in the target compound offers hydrolytic stability under basic conditions, whereas carboxylic acid derivatives (e.g., cis-4-tert-Butoxycarbonylaminocyclohexylacetic acid) are more reactive in coupling reactions .
- Hydroxyl vs. Amino: Methyl cis-4-hydroxycyclohexanecarboxylate lacks the amino group, limiting its utility in amine-mediated reactions but enabling oxidation or esterification pathways .
Stereochemical Comparisons
Table 2: Cis vs. Trans Isomer Properties
Analysis :
Substituent Position and Chain Modifications
Table 3: Substituent Positional Effects
Analysis :
- Positional changes (e.g., 3-amino vs. 4-amino) alter steric and electronic environments, impacting substrate binding in catalytic applications .
- Methyl groups at non-amino positions (e.g., 4-methyl in Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) enhance lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Biological Activity
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate (CAS: 364385-64-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : methyl Rel-(1S,4S)-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Purity : 97%
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is significant for its reactivity and stability during biological assays.
Synthesis
This compound can be synthesized through several methods, often involving the protection of amines and subsequent esterification processes. The Boc group can be removed under physiological conditions, allowing for the release of the free amine, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The compound can act as an enzyme inhibitor or modulator, influencing several signaling pathways. The mechanism typically involves:
- Enzyme Inhibition : Compounds like this compound can inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : The free amine, once released from the Boc protection, can interact with receptors in the central nervous system, potentially leading to therapeutic effects.
Biological Assays and Findings
Research has shown that derivatives of this compound exhibit various biological activities:
- Anticancer Activity : Studies have indicated that derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating significant cytotoxicity.
- Antidiabetic Effects : The compound has been evaluated for its ability to inhibit enzymes like α-amylase and α-glucosidase, suggesting a potential role in managing diabetes.
- Antibacterial Properties : Preliminary assays indicate effectiveness against certain Gram-positive bacteria.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound derivatives, researchers observed:
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 150.12 ± 0.74 | Induces apoptosis |
| Derivative B | HepG2 | 137.11 ± 1.33 | Apoptotic pathway activation |
The results suggest that these compounds could be further developed as anticancer agents.
Case Study 2: Antidiabetic Activity
A separate evaluation focused on the antidiabetic potential of this compound showed:
| Enzyme | IC50 (μg/mL) |
|---|---|
| α-Amylase | 224.12 ± 1.17 |
| α-Glucosidase | 243.35 ± 1.51 |
This indicates that the compound may help in controlling blood glucose levels by inhibiting carbohydrate-digesting enzymes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | Smaller ring structure | Limited anticancer activity |
| Methyl trans-4-(Boc-amino)cyclohexanecarboxylate | Different stereochemistry | Altered enzyme inhibition profile |
The structural variations significantly influence their reactivity and biological outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
